Lys-lys-lys-lys-lys

Übersicht

Beschreibung

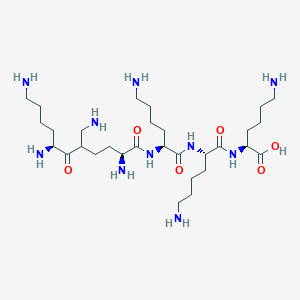

“Lys-lys-lys-lys-lys” is a polypeptide consisting of five lysine (Lys) residues . Lysine is a common limiting amino acid for humans and animals and plays an important role in cell proliferation and metabolism . Short poly-L-lysines polypeptides such as “Lys-lys-lys-lys-lys” are cationic moieties that may be used in the construction of gene delivery vectors and DNA nanoparticles .

Physical And Chemical Properties Analysis

“Lys-lys-lys-lys-lys” is a white powder or crystals with a peptide content of approximately 60% . It has a molecular weight of 658.88 . The storage temperature is recommended to be -20°C .Wissenschaftliche Forschungsanwendungen

Biomineralization in Diatoms

Pentalysine clusters play a crucial role in the biological formation of inorganic materials, particularly within diatoms. These single-celled eukaryotic microalgae produce SiO2-based cell walls within intracellular silica deposition vesicles (SDVs). Pentalysine clusters function as address tags for SDV targeting of silaffins, which are essential for silica targeting in vivo .

Photodynamic Therapy

In the field of photodynamic therapy (PDT), pentalysine is used as a novel photosensitizer. Specifically, pentalysine β-carbonylphthalocyanine zinc (ZnPc(Lys)5) has been investigated for its bleaching effect and compared with commercial bleaching gels. Its applications extend to anti-tumor agents, bactericides in environmental settings, and agricultural uses .

Wirkmechanismus

Target of Action

Pentalysine, also known as Lys-lys-lys-lys-lys, primarily targets the formation of silica in diatoms, a group of single-celled eukaryotic microalgae . The compound is a part of silaffin proteins, which are the main components of the organic matrix of diatom biosilica . Pentalysine clusters function as address tags for silica deposition vesicles (SDVs), specialized intracellular vesicles that control silica formation .

Mode of Action

The mode of action of Pentalysine involves its interaction with its targets, leading to changes in silica formation. Pentalysine clusters, derived from silaffin proteins, are sufficient for silica targeting in vivo . These clusters, which contain a high density of modified lysine residues and phosphoserines, are crucial for the transport of silaffin proteins and their incorporation into the biosilica .

Biochemical Pathways

Pentalysine affects the biochemical pathways involved in the biomineralization process, specifically the formation of inorganic materials in diatoms . The compound plays a significant role in the formation of species-specific nanopatterned biosilica, an organic-inorganic composite material . The presence of Pentalysine in the silaffin proteins helps control the flux of metabolites through these pathways, ensuring that the output meets biological demand .

Pharmacokinetics

The pharmacokinetics of Pentalysine involve its high retention at tumor tissue, low retention on skin and muscle, and rapid clearance from plasma . These properties impact the bioavailability of the compound, making it an effective agent for specific applications such as photodynamic therapy .

Result of Action

The molecular and cellular effects of Pentalysine’s action are evident in its role in silica formation. The compound’s presence in silaffin proteins leads to the creation of nanopatterned biosilica within diatoms . In addition, Pentalysine has been found to reduce the haemolytic activity of certain peptides when used to protect erythrocytes, demonstrating its potential in influencing cellular activities .

Action Environment

The action, efficacy, and stability of Pentalysine can be influenced by environmental factors. For instance, the compound’s effectiveness in silica targeting is demonstrated in the specific environment of diatoms . Moreover, the compound’s interaction with other molecules, such as erythrocytes, can be affected by changes in the overall negative charges of these cells . This highlights the importance of the environment in determining the action of Pentalysine.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “Lys-lys-lys-lys-lys” are not provided in the search results, it is noted that short poly-L-lysines polypeptides such as “Lys-lys-lys-lys-lys” may be used in the construction of gene delivery vectors and DNA nanoparticles . This suggests potential applications in the field of gene therapy.

Eigenschaften

IUPAC Name |

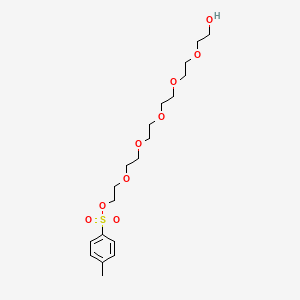

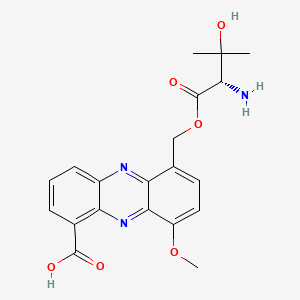

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62N10O6/c31-16-6-1-11-21(36)26(41)37-22(12-2-7-17-32)27(42)38-23(13-3-8-18-33)28(43)39-24(14-4-9-19-34)29(44)40-25(30(45)46)15-5-10-20-35/h21-25H,1-20,31-36H2,(H,37,41)(H,38,42)(H,39,43)(H,40,44)(H,45,46)/t21-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPHOHNWDLRFJH-KEOOTSPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentalysine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Pentalysine stabilizes triple-helical nucleic acids, specifically intermolecular triplex DNA. [] This stabilization occurs due to the reduction of electrostatic repulsion between the negatively charged phosphate backbones of the three DNA strands by the positively charged lysine residues. [] This interaction promotes the formation and stability of the triplex structure, which can have implications for gene regulation and other DNA-related processes. []

A: Research indicates that pentalysine, alongside other polylysine-containing peptides, can impact the activity of vital membrane-bound enzymes like protein kinases, phosphatidylinositol kinases, and adenylate cyclase. [] For instance, pentalysine significantly enhances the phosphorylation of specific membrane proteins in Xenopus laevis oocyte membranes. [] This effect is attributed to the interaction between the positively charged pentalysine and the negatively charged membrane components, influencing the enzyme activity. []

A: While not directly mentioned in the provided abstracts, pentalysine's ability to interact with negatively charged molecules like DNA suggests it could potentially influence the NMDAR, a receptor crucial for synaptic plasticity and memory. Given the role of specific NMDAR subunits in pain signaling pathways [], pentalysine's interaction with these subunits could be an area for further exploration.

ANone: Pentalysine (Lys-Lys-Lys-Lys-Lys) has a simple structure consisting of five lysine residues linked by peptide bonds.

A: The structure-activity relationship of polylysine-containing peptides, like pentalysine, plays a vital role in their interaction with membrane enzymes. [] Studies using various polymers like poly(L-lysine), poly(D-lysine), and copolymers with serine or alanine showed significant increases in membrane protein phosphorylation. [] Interestingly, poly(L-arginine) did not exhibit a similar effect, highlighting the importance of the specific arrangement of lysine residues for this activity. []

A: While not directly demonstrated with pentalysine, a longer amphiphilic peptide containing a polylysine tail (Lys-Lys-Lys-Lys-Lys-Lys) has been successfully used to immobilize lipid vesicles on a polymer support. [] The polylysine segment interacts with the negatively charged lipids in the vesicle membrane, leading to strong immobilization without compromising vesicle integrity. [] This approach has been successfully applied to immobilize a membrane-bound enzyme, demonstrating its potential for various biotechnological applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.